molecular formula C12H14N2O B2782506 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile CAS No. 1514422-87-7

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile

Cat. No.: B2782506
CAS No.: 1514422-87-7
M. Wt: 202.257
InChI Key: PTGXVZNDPCLSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 . It is typically used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14N2O/c1-12(2,3)11(15)10(8-13)9-4-6-14-7-5-9/h4-7,10H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder . Its melting point is between 105-107 degrees . More specific physical and chemical properties such as boiling point and solubility are not provided in the search results.

Scientific Research Applications

Coordination Chemistry and Metal-Organic Frameworks

Research into dimethyltin(IV) complexes based on functionalized pyridyl ligands investigates the structural characteristics of these complexes, showcasing their potential in materials science and catalysis. The complexes exhibit unique coordination geometries and potential for forming metal-organic frameworks (MOFs) due to their bridging ligands and variable coordination modes (B. Momeni et al., 2013).

Supramolecular Chemistry

The study of hydrogen bonds in complexes of substituted pyridine N-oxides with pentachlorophenol contributes to the understanding of non-covalent interactions in supramolecular assemblies. This research is crucial for the design of novel materials with specific properties, including molecular recognition and self-assembly processes (Z. Dega‐Szafran et al., 1997).

Photophysical Properties

The investigation into the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives explores their photophysical properties. These studies are relevant for developing organic materials with potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells (M. Percino et al., 2016).

Catalysis

Research on molybdenum enzymes containing [MoVIO2]2+ oxidized active sites offers insights into the redox interplay of metal centers in enzymatic reactions. This knowledge is vital for the development of biomimetic catalysts that can perform under mild conditions, potentially revolutionizing the fields of green chemistry and industrial catalysis (Zhiguang Xiao et al., 1996).

Liquid Crystals

The role of hydrogen bonding in the phase behavior of supramolecular liquid crystal dimers is studied to understand the self-assembly and phase transition behaviors of liquid crystals. This research has implications for the design of advanced liquid crystal displays (LCDs) and other devices that utilize the unique properties of liquid crystals (A. Martinez-Felipe & C. Imrie, 2015).

Safety and Hazards

The safety information for “4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

4,4-dimethyl-3-oxo-2-pyridin-4-ylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)10(8-13)9-4-6-14-7-5-9/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGXVZNDPCLSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C#N)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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